Gallocatechol
Description
Contextualization within Flavonoid and Flavan-3-ol (B1228485) ResearchGallocatechol is classified as a flavan-3-ol, which is a subgroup of flavonoidsnih.govnih.govnih.govwikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govmpg.deresearchgate.net. Flavonoids are a large group of phenolic plant constituents characterized by a C6-C3-C6 carbon skeleton, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon pyran ring (C)wikipedia.orgguidetopharmacology.orgmpg.de. Flavan-3-ols, specifically, are derivatives of flavans possessing a 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeletonwikipedia.org. Unlike many other flavonoids, flavan-3-ols typically do not exist as glycosides in plantswikipedia.org.
This compound is a catechin (B1668976), meaning it is a flavan (B184786) substituted by hydroxyl groups at positions 3, 3', 4', 5, 5', and 7 outbreak.info. Its chemical formula is C15H14O7, and it has a molar mass of 306.270 g·mol−1 nih.govresearchgate.net. The compound exists in two primary stereoisomeric forms: (2R-cis) and (2R-trans) nih.gov. The most common natural epimer is (+)-gallocatechin (GC) nih.gov. This compound was first isolated from green tea by Michiyo Tsujimura in 1934 nih.gov.
This compound is widely distributed in nature and is found in various plant-based foods. It is particularly abundant in green tea and is also present in smaller quantities in fruits such as bananas, persimmons, pomegranates, apples, red grapes, peaches, mangoes, pears, plums, nectarines, and raspberries nih.govwikipedia.orgnih.govmpg.de.
Academic Significance and Contemporary Research TrajectoriesThe academic significance of this compound stems from its notable biological activities, which include potent antioxidant, anti-inflammatory, and antimicrobial effectsnih.govnih.gov. Its antioxidant capacity is primarily attributed to its ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseasesnih.govnih.govnih.gov.
Contemporary research trajectories for this compound are diverse, exploring its potential applications in the prevention and treatment of various health conditions. These include cardiovascular diseases, cancer, neurodegenerative disorders, metabolic syndrome, and diabetic nephropathy nih.govnih.govnih.gov.
Detailed Research Findings:
Antioxidant and Anti-inflammatory Properties: this compound's significant antioxidant activity protects against cellular damage caused by free radicals nih.gov. This property is crucial in mitigating oxidative stress, a major contributor to chronic diseases nih.gov. Its anti-inflammatory effects further underscore its therapeutic potential nih.govnih.gov. Phenolic compounds with catechol and galloyl configurations, like this compound, are highly effective in electron transfer reactions due to their structural stability and electron-donating capabilities.
Role in Epigallocatechin Gallate (EGCG): this compound is a fundamental structural component of epigallocatechin gallate (EGCG), which is the most abundant catechin in green tea and a major subject of health research. EGCG contains two this compound rings, contributing to its substantial antioxidant and chelating activities. Research on EGCG, which is functionally related to epigallocatechin, has shown its broad biological actions, including anti-inflammatory, anti-infective, and anti-cancer properties.
Effects on Bone Metabolism: Studies have investigated the impact of gallocatechin (GC) and gallocatechin gallate (GCG) on bone metabolism. While epigallocatechin (EGC) significantly stimulated alkaline phosphatase activity and increased mineralization in cultured rat osteoblast-like osteosarcoma cells (UMR-106), GC and GCG were found to be less effective than EGC and EGCG in inhibiting osteoclastogenesis. This suggests that epimerization may reduce the efficacy of these catechins in certain biological activities.
Neuroprotective and Cognitive Benefits: Long-term consumption of green tea extract rich in (-)-gallocatechin (B1674406) gallate (GCG-GTE) has demonstrated neuroprotective effects. Specifically, it has been shown to attenuate scopolamine-induced cognitive impairment in mice, alleviate cognitive dysfunction in Alzheimer's disease models, and rescue age-related cognitive deficits in murine models. An 8-week randomized clinical study in healthy middle-aged adults indicated that GCG-GTE intake had beneficial effects on cognitive function, particularly attention and working memory.
Metabolic Syndrome and Diabetic Nephropathy: Recent research highlights the therapeutic efficacy of (-)-gallocatechin gallate (GCG) in managing metabolic syndrome (MetS)-associated diabetic nephropathy (DN). In studies using db/db mice, GCG intervention led to marked improvements in metabolic indicators such as hyperglycemia, dyslipidemia, and hypertension, as well as enhanced renal function. Transcriptome analysis revealed that GCG modulates gene expression by downregulating pro-inflammatory genes (e.g., S100a8, S100a9, Cd44, Socs3, Mmp3, Mmp9, Nlrp3, IL-1β, Osm, Ptgs2, Lcn2) and upregulating the anti-oxidative gene Gstm3, suggesting significant effects on inflammation and oxidative stress pathways.
Interaction with Metalloproteinases: Gallocatechin has demonstrated efficacy in neutralizing the hemorrhagic and fibrinogenolytic activity induced by venoms from Bothrops alternatus and Bothrops jararacussu, as well as the BjussuMP-I metalloproteinase.
Biosynthesis in Plants: In Norway spruce (Picea abies), gallocatechin biosynthesis is observed as a defense response to fungal infection by the bark beetle-associated sap-staining fungus Endoconidiophora polonica. There was a significant increase in gallocatechin content in the bark and wood after fungal inoculation. A flavonoid 3′,5′-hydroxylase gene in Norway spruce is involved in converting (+)-catechin to (+)-gallocatechin, and its transcript abundance increased during fungal infection, emphasizing its role in gallocatechin biosynthesis. Comparative studies revealed that (+)-gallocatechin is a stronger inhibitor of melanin (B1238610) biosynthesis than (+)-catechin.
Cannabinoid Receptor Affinity: this compound has been shown to possess a moderate affinity for human cannabinoid receptors, a finding that may contribute to the understanding of health benefits associated with green tea consumption.
These research findings collectively underscore the multifaceted nature of this compound's biological activities and its considerable potential across various fields of scientific and medical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOCLSLCDHWDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Distribution of Gallocatechol in Biological Systems
Natural Sources and Distribution Patterns in Plant Species
Gallocatechol (GC) is a type of catechin (B1668976), a class of flavonoids abundant in the plant kingdom. creative-proteomics.comwikipedia.org It is structurally an epimer of epigallocatechin, with the gallate residue in a trans position. wikipedia.org The most common form is (+)-gallocatechin. wikipedia.org
This compound is notably present in:
Tea (Camellia sinensis): Green tea leaves are a particularly rich source of this compound. wikipedia.orgsupplementlinks.com It is one of the main catechins found in tea, alongside epigallocatechin (EGC), epicatechin (EC), and epigallocatechin gallate (EGCG). wikipedia.org The concentration of this compound can vary depending on the part of the tea plant, with leaves generally containing the highest amounts. dergipark.org.tr For instance, one study found the highest concentration of this compound in the leaves of a newly established tea garden. dergipark.org.tr Another study noted that underutilized parts of the tea plant, such as coarse leaves, flowers, and fruits, also contain significant amounts of catechins. nih.gov
Fruits and Berries: this compound has been identified in various fruits. It is found in berries such as redcurrants, gooseberries, and strawberries. phenol-explorer.eu It has also been detected in Marasca sour cherries and their jam. ftb.com.hr Other fruits containing this compound include grapes and pomegranates. phenol-explorer.eufoodb.ca The leaves of some berry plants, like sea buckthorn, also contain this compound. frontiersin.org
Other Plants: this compound has been isolated from other plant sources as well, including Acacia mearnsii and St. John's wort (Hypericum perforatum). wikipedia.orgsupplementlinks.com It has also been reported in Berchemia formosana. nih.gov Additionally, this compound has been detected in the bark of several Salix (willow) species, including Salix daphnoides and Salix fragilis. orgprints.org
Quantitative Analysis of this compound and Derivatives Across Botanical Varieties
The quantification of this compound and its derivatives in plant materials is crucial for understanding their distribution and potential applications. Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) being one of the most widely used methods. creative-proteomics.comencyclopedia.pub HPLC can be coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for accurate quantification. creative-proteomics.com Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity of mass spectrometry. creative-proteomics.commdpi.com
Research has revealed significant variations in this compound content among different plant species and even within different parts of the same plant.
This compound Content in Tea (Camellia sinensis)
The concentration of this compound in tea plants is influenced by factors such as the specific cultivar, the age of the plant, and the part of the plant being analyzed.
| Tea Garden/Plant Part | Gallocatechin (GC) Content (mg/g) | Reference |
|---|---|---|
| Newly Established Tea Garden (Leaf) | 10.92 | dergipark.org.tr |
| 2-Year Expansion Pruned Tea Garden (Root) | 0.0005 | dergipark.org.tr |
| Apical Bud | 6.95 - 10.92 | dergipark.org.tr |
| Flowers | Lower than leaves | mdpi.com |
One study found that in Azorean Camellia sinensis, gallocatechin was the second major catechin in the bud and internodes. nih.gov Another study on green tea showed that the content of gallocatechin did not show a consistent trend with the plucking period. mdpi.com
Gallocatechin Content in Fruits and Berries
The amount of (+)-gallocatechin varies among different fruits.
| Fruit | (+)-Gallocatechin Content | Reference |
|---|---|---|
| Redcurrant (raw) | 1.28 mg/100 g FW | phenol-explorer.eu |
| Gooseberry | 0.44 mg/100 g FW | phenol-explorer.eu |
| Strawberry (raw) | 0.05 mg/100 g FW | phenol-explorer.eu |
| Green Grape | 0.01 mg/100 g FW | phenol-explorer.eu |
| Red Wine | 0.08 mg/100 ml | phenol-explorer.eu |
| Rosé Wine | 0.18 mg/100 ml | phenol-explorer.eu |
| White Wine | 0.00333 mg/100 ml | phenol-explorer.eu |
A study on persimmon leaves found that (+)-gallocatechin had a high level of genetic diversity in young leaves. mdpi.com
Gallocatechin Derivatives
Besides gallocatechin itself, its derivatives are also of interest. For example, gallocatechin gallate (GCg) is a gallate ester of gallocatechin. nih.gov In some tea cultivars, like 'Benifuuki', a methylated derivative, gallocatechin-3-O-(3″-O-methyl)-gallate (GCG3″Me), has been identified. nih.gov Another unique derivative, gallocatechin-3,5-di-O-gallate (GC-3,5-diGA), has been found in significant proportions in Camellia ptilophylla extracts. nih.gov The quantification of these derivatives is also performed using techniques like HPLC and LC-MS/MS. nih.govmdpi.com
Biosynthetic Pathways and Genetic Regulation of Gallocatechol
Precursor Pathways and Enzymatic Transformations
The journey to gallocatechol begins with fundamental metabolic pathways that supply the necessary molecular building blocks.
Involvement of the Shikimate Pathway in Gallic Acid Precursors
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other aromatic compounds. nih.govnih.gov This pathway serves as the primary source for the production of gallic acid, a key precursor for various secondary metabolites, including galloylated catechins. nih.govnih.govtandfonline.com The synthesis of gallic acid from 3-dehydroshikimate (3-DHS), an intermediate of the shikimate pathway, is catalyzed by the enzyme shikimate dehydrogenase (SDH). nih.govoup.com This reaction is dependent on the presence of NADP+ as a cofactor. nih.govoup.com
In some plants, like tea (Camellia sinensis), specific isoforms of SDH have been identified that are associated with the production of gallic acid, which is then used in the formation of galloylated catechins. nih.govoup.com The regulation of SDH gene expression can therefore influence the availability of gallic acid and, consequently, the levels of its derivatives. nih.gov
Phenylpropanoid Pathway Intermediates in this compound Biosynthesis
The phenylpropanoid pathway is central to the synthesis of a vast array of plant secondary metabolites, including flavonoids. mdpi.comfrontiersin.orggenome.jp This pathway begins with the deamination of the aromatic amino acid phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govmdpi.com A series of enzymatic reactions involving cinnamic acid 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) then converts cinnamic acid into p-coumaroyl-CoA, a key entry point into the flavonoid biosynthesis pathway. nih.govmdpi.comfrontiersin.org
The formation of the flavan-3-ol (B1228485) backbone, from which this compound is derived, proceeds through several intermediates. Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. mdpi.comnih.gov This is followed by isomerization by chalcone isomerase (CHI) to yield a flavanone (B1672756). frontiersin.orgnih.gov Subsequent hydroxylation and reduction steps, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H) and flavonoid 3',5'-hydroxylase (F3'5'H), lead to the formation of dihydroflavonols like dihydromyricetin (B1665482), a direct precursor to this compound. nih.govnih.govup.ac.za In some species, such as Norway spruce, the hydroxylation that forms the trihydroxylated B-ring characteristic of gallocatechin occurs later in the pathway, at the level of the flavan-3-ol itself. up.ac.zaresearchgate.net
Key Enzymatic Catalysis in Flavan-3-ol Formation
The final steps in the biosynthesis of this compound and its derivatives are catalyzed by a specific set of reductase and transferase enzymes.
Dihydroflavonol 4-Reductase (DFR) Activity
Dihydroflavonol 4-reductase (DFR) is a key enzyme in the flavonoid pathway that catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols). mdpi.complos.orgwikipedia.orgfrontiersin.org Specifically, DFR converts dihydromyricetin into leucodelphinidin, which is a direct precursor for the synthesis of gallocatechin. mdpi.comwikipedia.orgfrontiersin.org
The activity and substrate specificity of DFR can vary between different plant species and even between different gene copies within the same plant. plos.orgfrontiersin.org This specificity plays a crucial role in determining the types of anthocyanins and proanthocyanidins (B150500) that accumulate in a particular plant tissue. mdpi.comfrontiersin.org For instance, some DFR enzymes can utilize multiple dihydroflavonols as substrates, including dihydrokaempferol (B1209521) (DHK), dihydroquercetin (DHQ), and dihydromyricetin (DHM), while others exhibit a more restricted substrate preference. mdpi.complos.org
| Enzyme | Substrate(s) | Product(s) |
| Dihydroflavonol 4-Reductase (DFR) | Dihydrokaempferol (DHK), Dihydroquercetin (DHQ), Dihydromyricetin (DHM) | Leucopelargonidin, Leucocyanidin (B1674801), Leucodelphinidin |
Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR) Mechanisms
Following the action of DFR, two distinct enzymes, leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR), are responsible for the formation of flavan-3-ol monomers. frontiersin.orgnih.gov
Leucoanthocyanidin Reductase (LAR) catalyzes the reduction of leucoanthocyanidins to produce 2,3-trans-flavan-3-ols, such as (+)-gallocatechin. frontiersin.orgnih.gov For example, LAR converts leucocyanidin to (+)-catechin. nih.gov
Anthocyanidin Reductase (ANR) , on the other hand, converts anthocyanidins into 2,3-cis-flavan-3-ols, such as (-)-epigallocatechin (B1671488). frontiersin.orgmdpi.com For instance, ANR can convert cyanidin (B77932) to (-)-epicatechin (B1671481). mdpi.com
The expression levels of both LAR and ANR genes are often correlated with the accumulation of proanthocyanidins in various plant tissues. frontiersin.orgmdpi.comnih.gov These two enzymes provide parallel pathways for the synthesis of the different stereoisomers of flavan-3-ols. nih.gov
| Enzyme | Substrate(s) | Product(s) |
| Leucoanthocyanidin Reductase (LAR) | Leucoanthocyanidins (e.g., Leucocyanidin) | 2,3-trans-flavan-3-ols (e.g., (+)-Catechin, (+)-Gallocatechin) |
| Anthocyanidin Reductase (ANR) | Anthocyanidins (e.g., Cyanidin, Delphinidin) | 2,3-cis-flavan-3-ols (e.g., (-)-Epicatechin, (-)-Epigallocatechin) |
Galloyltransferase Mechanisms in this compound Gallate Formation
The formation of galloylated catechins, such as epigallocatechin gallate (EGCG), involves the esterification of the flavan-3-ol with gallic acid. researchgate.net This process is not a direct reaction but proceeds through an activated intermediate. researchgate.netnih.govnih.gov
In tea plants, it has been shown that gallic acid is first converted to β-glucogallin (1-O-galloyl-β-D-glucose) by the enzyme UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT). nih.govnih.gov Subsequently, a novel enzyme, epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT), catalyzes the transfer of the galloyl group from β-glucogallin to the 3-hydroxyl group of catechins like (-)-epigallocatechin (EGC) and (-)-epicatechin (EC) to form EGCG and ECG, respectively. researchgate.netnih.govnih.gov This two-step mechanism, involving an acyl-glucose intermediate, is a key feature of the biosynthesis of galloylated flavan-3-ols. nih.govnih.gov
Transcriptional and Genetic Regulation of this compound Accumulation
The accumulation of this compound in plants is a complex process, governed by a sophisticated network of genetic and transcriptional controls. The biosynthesis of this flavan-3-ol is intricately linked to the broader phenylpropanoid pathway, with specific families of transcription factors and the expression levels of key structural genes playing pivotal roles in determining its concentration in plant tissues.
Role of R2R3-MYB Transcription Factors in Biosynthesis Control
The R2R3-MYB family of transcription factors is one of the largest and most significant groups of regulatory proteins in plants, known for their crucial role in controlling the biosynthesis of secondary metabolites, including flavonoids and their derivatives like this compound. frontiersin.orgmdpi.com These transcription factors possess a conserved N-terminal MYB domain that binds to DNA and a variable C-terminal region that is involved in activating or repressing gene expression. frontiersin.org
In the context of this compound biosynthesis, specific subgroups of R2R3-MYB transcription factors are instrumental in regulating the expression of genes within the phenylpropanoid pathway. frontiersin.org Research in Camellia sinensis (the tea plant), a species rich in various catechins, has provided significant insights into this regulatory mechanism. nih.gov Studies have shown that the fifth subgroup of the R2R3-MYB family are primary activators of proanthocyanidin (B93508) biosynthesis, which includes the precursors to this compound. oup.com This subgroup can be further classified into types such as TT2, MYB5, and MYBPA, which have been found to be expanded in tannin-rich plants. oup.com
Notably, certain R2R3-MYB genes show expression patterns that are highly correlated with the accumulation of galloylated catechins. frontiersin.org For instance, in Camellia sinensis, several putative R2R3-MYB genes are preferentially expressed in the apical buds and young leaves, which are the primary sites of catechin (B1668976) accumulation. frontiersin.org Three specific R2R3-MYB genes have demonstrated a strong correlation with key genes involved in the biosynthesis of galloylated catechins, indicating their regulatory role in the production of compounds such as epicatechin gallate (ECG) and epigallocatechin gallate (EGCG), which are structurally related to this compound. frontiersin.orgnih.gov
The table below summarizes key R2R3-MYB transcription factors and their roles in the regulation of catechin biosynthesis.
Table 1: R2R3-MYB Transcription Factors in Catechin Biosynthesis Regulation| Transcription Factor Subgroup | Target Genes/Pathways | Observed Effect | Plant Species Studied |
|---|---|---|---|
| Subgroup 5 R2R3-MYB (TT2, MYB5, MYBPA types) | Proanthocyanidin Biosynthesis | Primary activators of the pathway. oup.com | Camellia sinensis oup.com |
| CsMYB5a, CsMYB5b, CsMYB5e | Catechin and Proanthocyanidin Biosynthesis | Promote biosynthesis. oup.com | Camellia sinensis oup.com |
Gene Expression Profiling Associated with this compound Content
Gene expression profiling has proven to be a powerful tool for identifying the specific genes whose expression levels are correlated with the concentration of this compound and other flavonoids. By comparing the transcriptomes of plant tissues with varying levels of these compounds, researchers can pinpoint the key enzymatic steps that are up- or down-regulated.
One of the critical enzymes in the flavonoid biosynthetic pathway is flavonoid 3'-hydroxylase (F3'H). sci-hub.se Functional analysis of the F3'H gene, GbF3'H1, from Ginkgo biloba has demonstrated its significant role in flavonoid production. sci-hub.senih.gov When GbF3'H1 was overexpressed in transgenic poplar plants, there was a notable increase in the concentrations of epigallocatechin, catechin, and, significantly, this compound in the downstream products of the flavonoid pathway. sci-hub.senih.gov This indicates that the expression level of F3'H is a key determinant in the synthesis of these compounds. sci-hub.se
Similarly, the flavonoid 3',5'-hydroxylase (F3'5'H) enzyme is involved in the biosynthetic pathways leading to various flavan-3-ols. mdpi.com Transcriptome profiling of Ginkgo biloba leaves with different flavonoid contents revealed that the GbF3'5'H1 gene was differentially expressed, suggesting its importance in flavonoid biosynthesis. mdpi.com
Weighted gene co-expression network analysis (WGCNA) is a systems biology approach that has been used to further elucidate the regulatory networks of secondary metabolism in plants like Camellia sinensis. d-nb.info This method identifies modules of highly correlated genes and relates them to specific phenotypic traits, such as the content of different catechins. d-nb.info Through WGCNA, researchers have identified hub genes, including those for flavonoid 3',5'-hydroxylase (F3'5'H) and flavonol synthase, within gene modules that are strongly associated with catechin content. d-nb.info
The table below details some of the key genes identified through expression profiling that are associated with this compound content.
Table 2: Genes Associated with this compound Content from Expression Profiling Studies| Gene | Gene Product | Effect of Increased Expression | Organism Studied |
|---|---|---|---|
| GbF3'H1 | Flavonoid 3'-hydroxylase | Enhanced concentrations of epigallocatechin, this compound, and catechin. sci-hub.senih.gov | Ginkgo biloba (in transgenic poplar) sci-hub.senih.gov |
| GbF3'5'H1 | Flavonoid 3',5'-hydroxylase | Implicated in the biosynthesis of flavonols and flavan-3-ols. mdpi.com | Ginkgo biloba mdpi.com |
| F3'5'H | Flavonoid 3',5'-hydroxylase | Identified as a hub gene in a module related to catechin content. d-nb.info | Camellia sinensis d-nb.info |
| ANS | Anthocyanidin synthase | Part of the anthocyanin/flavonoid biosynthetic pathway. frontiersin.org | Camellia sinensis frontiersin.org |
Synthetic Methodologies for Gallocatechol and Its Derivatives
Chemical Synthesis Approaches for Gallocatechol and Analogs
Chemical synthesis offers controlled pathways for producing this compound and its diverse analogs. These approaches often involve strategic fragment coupling and precise control over stereochemistry.
The development of stereoselective synthesis strategies is crucial for obtaining specific enantiomers of this compound, such as (-)-gallocatechin (B1674406). A general synthetic route for flavan-3-ols has been established, which involves the assembly of two molecular fragments to construct the central pyran ring. A key step in this process is the formation of a C–O bond, which occurs with an inversion of the C(2) center, presenting a stereochemical challenge due to the potential for loss of stereospecificity. The Mitsunobu reaction has been successfully employed to address this challenge, providing a clean solution for the stereoselective synthesis of gallocatechin precursors. For instance, the reaction of an epoxyalcohol with a phenol (B47542) using tributylphosphine (B147548) (Bu3P) and tetramethylazodicarboxamide (TMAD) can yield an ether as a single diastereomer with complete inversion of the benzylic stereocenter.
Furthermore, efficient enantioselective syntheses of epigallocatechin gallate (EGCG) derivatives have been reported. These syntheses incorporate crucial stereoselective steps, including 6-endo-cyclization, to achieve the desired stereochemical outcomes.
Ring closure methodologies are integral to the chemical synthesis of this compound and its derivatives, particularly in forming the characteristic pyran ring structure of flavan-3-ols. In the stereoselective synthesis of (-)-gallocatechin, the formation of the pyran ring involves C-C bond formation, often proceeding via a 6-exo-tet cyclization pathway. Additionally, 6-endo-cyclization has been identified as a critical stereoselective step in the efficient synthesis of epigallocatechin gallate derivatives.
Enzymatic and Biocatalytic Synthesis of this compound Derivatives
Enzymatic and biocatalytic methods offer alternative, often more selective and environmentally friendly, routes for synthesizing this compound derivatives. These methods leverage the specificity of enzymes to achieve targeted modifications.
Glycosylation is a significant modification strategy for this compound structures, particularly for epigallocatechin gallate (EGCG). This reaction involves the attachment of sugar moieties to the EGCG molecule. Research indicates that glycosylation of EGCG can lead to modified structures with enhanced properties. Notably, the antioxidant capacity of glycosylated EGCG does not appear to be reduced, and this modification has been observed to lead to specific selection for HaCaT cells.
Esterification is a widely explored strategy to modify this compound derivatives, such as epigallocatechin gallate (EGCG), primarily to enhance their lipid solubility and stability. The polyhydroxy structure of EGCG typically limits its solubility in fat-soluble systems and impacts its bioavailability.
Esterification with fatty acid derivatives, including palmitate and phytosterols (B1254722) like stigmasterol (B192456) and β-sitosterol, has been shown to significantly improve these properties. For instance, EGCG-palmitate demonstrates markedly improved solubility in lard compared to unmodified EGCG.
Table 1: Solubility of EGCG vs. EGCG-Palmitate in Lard
| Compound | Temperature (°C) | Solubility ( g/100g lard) |
| EGCG | 30 | Limited |
| EGCG-Palmitate | 30 | 0.04 |
| EGCG-Palmitate | 90 | > EGCG by factor of 470 |
Beyond enhanced solubility and stability, the introduction of hydrophobic fatty acid chains through esterification can also bolster the antiviral and antibacterial activities of EGCG derivatives by increasing their affinity for cell membranes, thereby facilitating more efficient cellular penetration. Enzymatic esterification, often catalyzed by lipases, is a preferred method for these modifications due to its improved selectivity and simplified purification processes compared to chemical methods.
Advanced Analytical and Structural Elucidation Techniques for Gallocatechol
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the isolation of gallocatechol from complex matrices, such as plant extracts, and for the assessment of its purity. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. creative-proteomics.comthermofisher.com It is frequently used to analyze the catechin (B1668976) profile in various teas, including green and white tea, as well as other plant materials like pineapple. sigmaaldrich.com In a typical HPLC setup for catechin analysis, a high-resolution silica-based C18 column is used to separate the compounds. thermofisher.com Detection is commonly achieved using a UV detector, often set at a wavelength of 280 nm, which is optimal for polyphenols. thermofisher.comnsf.gov
The method's sensitivity allows for the detection of a wide range of catechin concentrations, with reported limits of detection (LODs) for gallocatechin around 1.17 µg/mL and limits of quantification (LOQs) around 3.56 µg/mL. thermofisher.com The precision of HPLC methods is demonstrated by excellent retention time reproducibility, with relative standard deviations (RSDs) often below 0.2%. thermofisher.commtc-usa.com Preparative HPLC (prep-HPLC) can be employed following initial separation techniques like high-speed counter-current chromatography (HSCCC) to yield highly pure fractions of this compound. nih.gov
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 Silica Column | thermofisher.comnsf.gov |
| Detection Wavelength | 280 nm | thermofisher.com |
| Limit of Detection (LOD) | ~1.17 µg/mL | thermofisher.com |
| Limit of Quantification (LOQ) | ~3.56 µg/mL | thermofisher.com |
| Application | Quantification in tea, purity assessment | creative-proteomics.comthermofisher.comsigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), combines the superior separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. creative-proteomics.commdpi.com This hybrid technique is exceptionally powerful for the comprehensive profiling of this compound and its related metabolites in complex biological samples. creative-proteomics.comnih.gov
LC-MS/MS enhances sensitivity and reduces chemical noise through techniques like multiple reaction monitoring (MRM). nih.gov Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative mode to generate ions for mass analysis. mdpi.comnih.gov For catechins, negative ESI mode is often employed, where deprotonated molecules like [M-H]⁻ are detected. mdpi.comresearchgate.net For this compound, this corresponds to an ion at an m/z (mass-to-charge ratio) of 305. researchgate.net The fragmentation patterns obtained from MS/MS experiments provide crucial structural information, enabling the confident identification of this compound and its derivatives, even at low concentrations. mdpi.comnih.gov This makes LC-MS/MS an invaluable tool in metabolomics studies and for characterizing the phytochemical composition of foods and natural products. creative-proteomics.comnih.gov
| Technique | Ionization Mode | Detected Ion for this compound [M-H]⁻ | Primary Application | Reference |
|---|---|---|---|---|
| LC-ESI-MS/MS | Negative Electrospray Ionization (ESI) | m/z 305 | Comprehensive profiling, metabolomics | creative-proteomics.comnih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique to HPLC and LC-MS, particularly for the analysis of volatile compounds. creative-proteomics.commdpi.com Since this compound itself is not volatile, it must first be converted into a volatile derivative through a process called derivatization. jst.go.jpresearchgate.net A common method is trimethylsilylation, which produces trimethylsilyl (B98337) (TMS) derivatives of the catechins. jst.go.jpresearchgate.net
These TMS derivatives can then be separated by gas chromatography and identified by mass spectrometry. jst.go.jp GC-MS has been successfully used for the simultaneous analysis of eight different catechins, including this compound, in tea drinks. jst.go.jpresearchgate.net The technique is highly effective for identifying unknown compounds and can be used to differentiate between various types of tea based on their catechin profiles. jst.go.jpresearchgate.net GC-MS is also a key method in metabolomic studies focusing on the dynamic changes of volatile and semi-volatile compounds during processes like tea manufacturing. mdpi.comnih.gov
Spectroscopic Methods for Molecular Structure Characterization
Spectroscopic methods are essential for the definitive elucidation of the molecular structure of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete molecular structure of organic compounds like this compound. creative-proteomics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for a full structural assignment. ukm.my
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For catechins, specific signals in the ¹H NMR spectrum can be assigned to the protons on the A, B, and C rings. rsc.orgresearchgate.net For instance, diagnostic signals in the aromatic region (δ 6-8 ppm) are characteristic of the flavonoid structure. ukm.my
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. ukm.my The chemical shifts of the carbon atoms are indicative of their bonding environment. By combining data from ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), chemists can unambiguously determine the structure of this compound and distinguish it from its isomers. ukm.my
| NMR Technique | Information Provided | Application in this compound Analysis | Reference |
|---|---|---|---|
| ¹H NMR | Chemical environment and connectivity of protons | Assignment of protons on the A, B, and C rings | creative-proteomics.comrsc.org |
| ¹³C NMR | Information about the carbon skeleton | Assignment of carbon atoms in the molecular structure | ukm.myresearchgate.net |
| 2D NMR (COSY, HMBC, etc.) | Correlation between protons and carbons | Complete and unambiguous structural elucidation | ukm.my |
While obtaining a suitable single crystal of this compound alone can be challenging, X-ray analysis has been successfully performed on complexes of gallocatechin derivatives. For example, the crystal structure of a complex between (-)-gallocatechin (B1674406) gallate and caffeine (B1668208) has been determined, revealing the intermolecular interactions, such as π-π stacking, that drive the complex formation. oup.com Similarly, the structures of inclusion complexes, where catechins are encapsulated within host molecules like β-cyclodextrin, have been investigated using single-crystal X-ray diffraction. nih.gov These studies provide invaluable insights into the spatial arrangement and non-covalent interactions of this compound with other molecules. oup.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique for the quantitative determination of catechins, including this compound. This method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths in the UV-Vis spectrum. For catechins, the aromatic rings and associated hydroxyl groups act as chromophores. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert Law.
In the quantitative analysis of this compound and related compounds, a spectrophotometer measures the absorbance of a solution across a range of wavelengths, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax). myskinrecipes.com For this compound and similar catechins, the characteristic absorption maximum is typically observed around 275-280 nm. myskinrecipes.comthermofisher.com This specific wavelength is then used for quantification to ensure the highest sensitivity and accuracy. thermofisher.com
The process involves preparing a series of standard solutions with known concentrations of a pure this compound standard. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is then constructed by plotting the absorbance values against their corresponding concentrations. myskinrecipes.com This curve should exhibit a linear relationship, which is then used to determine the concentration of this compound in unknown samples by measuring their absorbance under the same conditions. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common application of this principle, allowing for the separation of this compound from other components in a complex matrix, like a tea extract, before its quantification. thermofisher.comnsf.gov
Table 1: UV-Vis Absorption Data for this compound and Related Catechins
| Compound | Typical λmax (nm) | Application |
| This compound (GC) | ~275 - 280 | Quantitative analysis in tea extracts nsf.gov |
| Epigallocatechin (EGC) | ~275 | Quantitative analysis, binding studies myskinrecipes.com |
| Epigallocatechin gallate (EGCG) | ~275 | Quantitative analysis, DNA binding studies nih.govresearchgate.net |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivative Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical technique essential for the structural elucidation and identification of this compound and its derivatives. ESI is a soft ionization technique that allows for the analysis of relatively polar, non-volatile, and thermally labile compounds by creating ions from a liquid solution. When coupled with tandem mass spectrometry (MS/MS), it provides detailed information about the molecular weight and fragmentation pattern of a compound, which is crucial for identifying its structure and that of its metabolites or derivatives.
For catechins like this compound, ESI-MS is typically operated in the negative ion mode, as the phenolic hydroxyl groups are easily deprotonated. mdpi.com In this mode, the analysis detects the deprotonated molecular ion, [M-H]⁻. For this compound (molecular weight 306.27 g/mol ), this ion would be observed at a mass-to-charge ratio (m/z) of 305.
The identification of derivatives is achieved by analyzing the fragmentation patterns produced during MS/MS analysis. In this process, the [M-H]⁻ ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic product ions. For example, the fragmentation of galloylated catechins, such as gallocatechin gallate (GCG), consistently shows a neutral loss of the galloyl moiety (152 Da) or the appearance of a prominent fragment ion at m/z 169, corresponding to deprotonated gallic acid. nih.gov A characteristic fragment for catechins like this compound and epigallocatechin (EGC) is an ion at m/z 125. nih.gov
Metabolic derivatives of this compound, such as methylated or glucuronidated conjugates, can be readily identified by the specific mass shifts they produce in the parent ion. For instance, methylation adds 14 Da (a CH₂ group) to the molecular weight, while glucuronidation adds 176 Da. The subsequent fragmentation of these modified parent ions can help pinpoint the location of the modification on the this compound structure. nih.gov This makes LC-ESI-MS/MS an indispensable tool for studying the biotransformation and metabolism of this compound. nih.gov
Table 2: Characteristic ESI-MS (Negative Ion Mode) Fragments for this compound and Related Structures
| Compound/Fragment | Parent Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Significance |
| This compound (GC) / Epigallocatechin (EGC) | 305 | 125 | Characteristic fragment for the catechin base structure nih.gov |
| Gallocatechin Gallate (GCG) | 457 | 331, 289, 169 | Indicates presence of galloyl ester; 169 corresponds to deprotonated gallic acid nih.gov |
| Gallic Acid | 169 | - | Common fragment from galloylated catechins nih.gov |
| Methylated this compound Derivative | 319 | Varies | Identifies a metabolite with one methyl group |
| This compound Glucuronide Derivative | 481 | Varies | Identifies a glucuronidated metabolite |
Molecular and Cellular Mechanisms of Gallocatechol Action in Research Models
Protein-Ligand Interactions and Molecular Docking Analyses
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com This method has been widely used to study the interactions between gallocatechol and various proteins at the molecular level.
Docking studies have been employed to investigate the binding of gallocatechin to several protein targets. For instance, in a study on the fat mass and obesity-associated (FTO) protein, gallocatechin showed a strong binding affinity with a ΔG of -7.70 kcal/mol. nih.gov The analysis revealed that gallocatechin forms hydrogen bonds with key amino acid residues, including Arg-52 and Tyr-39, within the FTO protein's binding pocket. nih.gov
In the context of SARS-CoV-2 research, molecular docking simulations showed that gallocatechin could bind to the spike glycoprotein (B1211001) with a binding energy of -4.76 kcal/mol. researchgate.net Another study focusing on the α7-nicotinic acetylcholine (B1216132) receptor (α7nAChR), a potential target for Alzheimer's disease treatment, also explored the binding of gallocatechin through molecular dynamics simulations.
These computational approaches are valuable for identifying potential protein targets and elucidating the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. japsonline.comnih.gov
Interactive Data Tables
Table 1: Gallocatechin and its Derivatives as Enzyme Inhibitors
Use the search bar to filter by compound or enzyme.
| Compound | Enzyme | Type of Inhibition | IC50 Value | Key Findings | Reference |
|---|---|---|---|---|---|
| (+/-)-Gallocatechin-3-gallate ((+/-)-GCG) | Matrix Metalloproteinase-9 (MMP-9) | Direct Inhibition | Not Specified | Directly inhibits MMP-9 activity. | nih.gov |
| (-)-Gallocatechin-3-gallate (GCG) | Matrix Metalloproteinase-7 (MMP-7) | Non-competitive | Not Specified | More potent inhibitor than non-gallated catechins; inhibition increases with pH and CaCl2 concentration. | nih.gov |
| Gallocatechin gallate | Membrane-type 1 matrix metalloproteinase (MT1-MMP) | Inhibition of activation | Not Specified | Inhibits proMMP2 activation. | mdpi.com |
| Gallocatechin (GC) | Proteasome (Chymotrypsin-like activity) | No significant inhibition | Not Applicable | Lacks the essential ester bond for potent inhibition. | mdpi.com |
| Gallocatechin-3-gallate (GCG) | Proteasome (Chymotrypsin-like activity) | Inhibition | Not Specified | Ester bond is crucial for inhibitory activity. | nih.gov |
| (-)-Gallocatechin (B1674406) | Beta-Secretase (BACE1) | Inhibition | 6.0 x 10-6 M | Significantly inhibits BACE1 activity. | nih.gov |
| (-)-Gallocatechin gallate (GCG) | Pancreatic Lipase (PL) | Non-competitive | Not Specified | Inhibits PL activity, altering the enzyme's secondary structure. | researchgate.net |
Table 2: Molecular Docking Studies of Gallocatechin
Use the search bar to filter by protein target.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Key Findings | Reference |
|---|---|---|---|---|
| Fat mass and obesity-associated (FTO) protein | -7.70 | Arg-52, Tyr-39 | Forms stable hydrogen bonds within the binding pocket. | nih.gov |
| SARS-CoV-2 Spike Glycoprotein | -4.76 | Not Specified | Demonstrates potential binding to the viral protein. | researchgate.net |
| α7-nicotinic acetylcholine receptor (α7nAChR) | Not Specified | Not Specified | Investigated as a potential ligand for this receptor. |
Binding Affinity Studies with Fat Mass and Obesity-Associated (FTO) Protein
This compound has been identified as a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein in molecular docking studies. japsonline.comjapsonline.com The FTO protein is an N-methyladenosine demethylase linked to obesity and various diseases. researchgate.netnih.gov In these computational models, this compound demonstrated a strong binding affinity to the FTO protein with a Gibbs free energy (ΔG) value of -7.70 kCal/mol. japsonline.comjapsonline.comresearchgate.net This binding affinity is notably lower than that of the patented anti-obesity drug, orlistat (B1677487) (ΔG = -6.2 kCal/mol), suggesting a promising potential as an FTO inhibitor. japsonline.comjapsonline.com
The interaction between this compound and the FTO protein is characterized by the formation of four hydrogen bonds, which contributes to its strong binding affinity. japsonline.com Key amino acid residues involved in these hydrogen bonds include Arg-52 and Tyr-39. japsonline.comjapsonline.com Additionally, hydrophobic interactions with residues such as Trp-42, Pro-47, and Ile-50 play a role in the binding. japsonline.comjapsonline.com The binding site of this compound on the FTO protein shows a 63.6% similarity to that of orlistat. japsonline.comjapsonline.com
Table 1: Binding Affinity of this compound and Related Compounds with FTO Protein
| Compound | Binding Affinity (ΔG, kCal/mol) |
|---|---|
| This compound | -7.70 japsonline.comjapsonline.comresearchgate.net |
| Epigallocatechin | -7.20 japsonline.com |
| Catechin (B1668976) | -6.80 japsonline.com |
| Orlistat (Reference Drug) | -6.2 japsonline.comjapsonline.com |
Interactions with Cell Surface Receptors (e.g., 67-kDa Laminin (B1169045) Receptor, Fas Protein)
Research indicates that catechins, including this compound, can interact with various cell surface receptors, which may mediate their biological effects. One such receptor is the 67-kDa laminin receptor (67LR). mdpi.comnih.govsemanticscholar.org Studies on epigallocatechin-3-gallate (EGCG), a structurally related catechin, have shown that 67LR acts as a cell-surface receptor, and this interaction is crucial for some of its anticancer activities. mdpi.complos.org The binding of EGCG to 67LR has been shown to mediate the inhibition of cell viability in carcinoma cells. nih.gov While direct studies on this compound are less common, the established role of 67LR as a receptor for EGCG suggests a potential similar mechanism for this compound. mdpi.comsemanticscholar.org
Another important cell surface receptor is the Fas protein (also known as CD95), a member of the tumor necrosis factor receptor (TNFR) superfamily that plays a critical role in initiating apoptosis, or programmed cell death. thermofisher.comoatext.com The binding of its ligand, FasL, triggers the formation of a death-inducing signaling complex (DISC), leading to the activation of caspases and subsequent apoptosis. thermofisher.com Studies on EGCG have demonstrated its ability to enhance the expression of functional Fas/CD95, leading to apoptosis in head and neck squamous cell carcinoma cells. nih.govnih.gov This upregulation of Fas is linked to the inhibition of the JAK/STAT3 signaling pathway, a known negative regulator of Fas transcription. nih.gov
Direct Binding to Signal Transducer and Activator of Transcription (STAT) Proteins
Signal Transducer and Activator of Transcription (STAT) proteins are key components of signaling pathways that regulate cell growth, differentiation, and apoptosis. d-nb.infocreativebiomart.net The constitutive activation of STAT proteins, particularly STAT3 and STAT5, is implicated in various cancers. d-nb.infoimrpress.com Research on EGCG has shown that it can directly inhibit the activation of STAT3. imrpress.commdpi.com This inhibition occurs through the suppression of STAT3 phosphorylation, which prevents its translocation to the nucleus and subsequent activation of target genes. imrpress.comresearchgate.net EGCG has been shown to decrease the phosphorylation of STAT3 at Tyr705, leading to the downregulation of STAT3 target genes like bcl-2, VEGF, mcl-1, and cyclin D1. nih.gov Overexpression of STAT3 has been found to confer resistance to EGCG, highlighting STAT3 as a critical target. nih.gov
Complex Formation with Other Small Molecules (e.g., Caffeine)
Gallocatechin and its derivatives can form complexes with other small molecules, such as caffeine (B1668208). researchgate.netjst.go.jp X-ray crystallographic analysis has revealed the formation of complexes between gallocatechin gallate (GCg), a galloylated form of gallocatechin, and caffeine. oup.comoup.comnih.gov These studies have shown the formation of both 1:2 and 2:2 complexes of GCg and caffeine. researchgate.netnih.gov The primary driving force for the formation of these complexes is believed to be π-π stacking interactions between the aromatic rings of the gallocatechin moiety and the purine (B94841) ring system of caffeine. researchgate.netjst.go.jpoup.com In the 1:2 complex, π-π interactions are observed between the A and B' rings of GCg and the six-membered rings of two caffeine molecules. nih.gov In the 2:2 complex, face-to-face π-π interactions occur between the B ring of GCg and caffeine, the B' ring of GCg and another caffeine, and between the A rings of two GCg molecules. nih.gov
Research on this compound Interactions with Myosin
Studies have investigated the interactions between tea polyphenols, including gallocatechin derivatives, and myosin, a key muscle protein. patsnap.comdbcls.jp Research on gallocatechin gallate (GCG) has shown that its interaction with myosin is driven by a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. patsnap.com These interactions can lead to modifications in the structural and functional properties of myosin, such as its surface hydrophobicity, susceptibility to proteolysis, and secondary structure. patsnap.com Molecular docking and dynamic simulations have been employed to understand these interaction mechanisms at a molecular level. patsnap.com While direct studies on gallocatechin are limited, related compounds like epigallocatechin (EGC) have been shown to bind to myosin through hydrogen bonds and hydrophobic interactions, leading to changes in the protein's conformation. hznu.edu.cn
Modulation of Intracellular Signaling Pathways
Regulation of NF-κB and AP-1 Signaling Pathways
Gallocatechin and related catechins have been shown to modulate key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which are central to inflammation, cell proliferation, and apoptosis. researchgate.netmdpi.comcdc.gov
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory responses. mdpi.com Studies on gallocatechin gallate (GCG) have demonstrated its ability to inhibit the activation of NF-κB in 3T3-L1 adipocytes. researchgate.net This inhibition was associated with a reduction in the production of the inflammatory mediators IL-6 and MCP-1 induced by lipopolysaccharide (LPS). researchgate.net Research on the related compound EGCG has extensively documented its inhibitory effects on NF-κB activation in various cell models. mdpi.comnih.gov For instance, EGCG has been found to block the 67LR-mediated NF-κB signaling pathway in human umbilical vein endothelial cells (HUVECs). mdpi.com It can also suppress NF-κB activation by inducing the expression of Toll-interacting protein (Tollip), a negative regulator of Toll-like receptor (TLR) signaling. mdpi.comkarger.com
AP-1 Signaling: The AP-1 transcription factor is involved in regulating gene expression in response to various stimuli, including stress, growth factors, and cytokines, and plays a role in cell proliferation and apoptosis. cdc.govscispace.com The expression of matrix metalloproteinases (MMPs), which are crucial for tumor invasion, is often regulated by AP-1. researchgate.net EGCG has been shown to inhibit AP-1-dependent transcriptional activity. nih.govscispace.com This inhibition can occur through the suppression of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) pathways that activate AP-1. cdc.govresearchgate.net By suppressing AP-1 activation, gallocatechin and related compounds can control the expression of genes involved in inflammation and cancer progression. researchgate.net
Influence on PI3K/Akt/mTOR Pathway Components
This compound, a compound found in green tea, has been observed to influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway in various research models. This pathway is crucial for regulating cell growth, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer. foodandnutritionjournal.orgmdpi.comwikipedia.org
In preclinical studies, a structurally related compound, epigallocatechin-3-gallate (EGCG), has been shown to modulate the PI3K/Akt/mTOR pathway. mdpi.comnih.gov For instance, in pancreatic cancer cell lines, EGCG treatment led to the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, and subsequently downregulated the phosphorylation of Akt and mTOR. nih.gov This suggests a mechanism by which these compounds can inhibit cancer cell proliferation and induce apoptosis. nih.gov The activation of the PI3K/Akt/mTOR pathway is initiated by various extracellular stimuli that lead to the recruitment of PI3K to the cell membrane. mdpi.com Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), which acts as a second messenger to activate Akt. mdpi.comoncotarget.com Akt, in turn, can activate mTOR, leading to the promotion of protein synthesis and cell growth. oncotarget.com
Research has also indicated that EGCG can protect vascular endothelial cells by activating the PI3K/Akt signaling pathway, thereby increasing nitric oxide levels and decreasing caspase-3 levels. mdpi.com Furthermore, in studies on 3T3-L1 preadipocytes, EGCG was found to prevent oxidative stress-induced senescence by regulating the PI3K/Akt/mTOR and AMPK pathways. mdpi.com These findings highlight the complex and context-dependent manner in which this compound and related compounds can influence this critical signaling cascade.
Impact on MAPK/ERK and JAK/STAT Signaling Cascades
This compound and its derivatives have been shown to impact the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling cascades in various research settings. foodandnutritionjournal.orgfrontiersin.org These pathways are essential for controlling a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. mdpi.comnih.gov
In the context of the MAPK/ERK pathway, studies on the related compound EGCG have demonstrated its ability to inhibit the activation of key molecules like MAPK and ERK in solid tumors, thereby preventing tumor growth and proliferation. frontiersin.orgfrontiersin.org This inhibitory effect has been observed in various cancer models, including hepatocellular carcinoma, where EGCG was found to block the MAPK/ERK pathway. frontiersin.org The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in human cancers. nih.gov EGCG has been shown to interfere with this pathway by inhibiting the phosphorylation of p38 MAPK and ERK. mdpi.com
Regarding the JAK/STAT pathway, research indicates that EGCG can disrupt this signaling cascade. frontiersin.org For example, in melanoma, EGCG has been shown to downregulate the expression of programmed cell death ligand 1 (PD-L1) by disrupting the JAK/STAT signaling pathway. frontiersin.org Similarly, in studies on fibroblasts, (+)-Gallocatechin was identified as a botanical compound that effectively inhibits the JAK/STAT pathway by reducing the levels of phosphorylated STAT1 and STAT3. semanticscholar.org EGCG has also been shown to block the JAK1/2 signaling pathway in endothelial cells, which reduces the expression of pro-inflammatory genes. mdpi.com The mechanism often involves the inhibition of JAK-mediated phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene expression. researchgate.net
Cellular Apoptosis Induction Mechanisms in In Vitro Models
This compound and related catechins have been demonstrated to induce cellular apoptosis, or programmed cell death, in various in vitro cancer models through multiple mechanisms. nih.gov The induction of apoptosis is a key mechanism by which these compounds exert their anti-cancer effects. nih.gov
One of the primary mechanisms involves the modulation of the Bcl-2 family of proteins. Studies have shown that epigallocatechin-3-gallate (EGCG) can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic pathway of apoptosis. nih.gov The released cytochrome c then activates Apaf-1 and caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death. nih.gov This has been observed in estrogen receptor-negative breast cancer cells and human prostate cancer cells. nih.govnih.gov
Furthermore, EGCG has been found to induce apoptosis by increasing the expression of the tumor suppressor protein p53 and its phosphorylation. nih.gov In prostate cancer cells, green tea catechins have been shown to induce apoptosis through an increase in reactive oxygen species formation and mitochondrial depolarization. nih.gov In some cancer cell lines, EGCG-induced apoptosis is also associated with the accumulation of the pro-apoptotic Bax protein. nih.gov The process of apoptosis is a tightly controlled mechanism essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov
Cell Cycle Regulatory Protein Modulation in Research Systems
This compound and its related compounds, particularly epigallocatechin-3-gallate (EGCG), have been shown to modulate the expression and activity of key proteins that regulate the cell cycle. mdpi.com The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a common feature of cancer. iric.ca
In various cancer cell models, EGCG has been observed to induce cell cycle arrest at different phases. For instance, in some cancer cells, EGCG treatment leads to a G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. nih.gov This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs). mdpi.com EGCG has been shown to affect the balance of proteins like p21/WAF1, Kip1/p27, p16/INK4A, cyclin D1, cyclin E, CDK2, and CDK4. mdpi.com For example, in human dermal fibroblasts, low concentrations of EGCG caused a slight decrease in the proportion of cells in the S and G2/M phases, with a corresponding increase in the G0/G1 phase. nih.gov
The regulation of the cell cycle is a complex process involving the coordinated action of numerous proteins to ensure accurate cell division. iric.ca Disruptions in this process can lead to uncontrolled cell proliferation. iric.ca Research has shown that EGCG can inhibit the expression of Cyclin D1 and the phosphorylation of retinoblastoma proteins, while increasing the expression of CDK1 proteins. mdpi.com These findings suggest that the modulation of cell cycle regulatory proteins is a significant mechanism through which this compound and its derivatives exert their anti-proliferative effects.
Biophysical Interactions with Cellular Membranes
The interaction of this compound with cellular membranes is a critical aspect of its biological activity, influencing its bioavailability and mechanism of action at the cellular level. These interactions are governed by the molecule's physicochemical properties, particularly its hydrophilicity and stereochemistry.
Studies on Membrane Permeability and Integrity
Research into the interaction of this compound and related tea catechins with lipid bilayers, often using liposome (B1194612) systems as model membranes, has revealed distinct patterns based on molecular structure. The permeability of a compound across a biological membrane is intrinsically linked to its ability to partition into the hydrophobic lipid bilayer.
Studies have consistently shown that this compound exhibits a low affinity for lipid bilayers. nih.govtandfonline.com This is primarily attributed to its hydrophilic nature, a consequence of the three hydroxyl groups present on its B-ring. tandfonline.com In experiments comparing various catechins, those with a galloyl moiety, such as epicatechin gallate (ECg) and epigallocatechin gallate (EGCg), demonstrate a significantly higher affinity for lipid bilayers and are incorporated in greater amounts into liposomes. tandfonline.comtandfonline.com The galloyl group increases the hydrophobicity of the molecule, facilitating its interaction with the membrane's lipid core. tandfonline.com In contrast, this compound, which lacks this galloyl moiety, was not detected in liposomes within the tested range in some studies, underscoring its low partitioning into the lipid environment. tandfonline.com This low affinity suggests that this compound has poor passive permeability across cell membranes. nih.gov
The stereochemical structure of the C-ring also plays a role, with studies indicating that trans-type catechins (like this compound) have a lower affinity for lipid bilayers compared to their cis-type counterparts (like Epigallocatechin). tandfonline.com
| Compound | Galloyl Moiety | Relative Affinity for Lipid Bilayer | Primary Reason |
|---|---|---|---|
| Epicatechin gallate (ECg) | Yes | Highest | High hydrophobicity due to galloyl group. tandfonline.com |
| Epigallocatechin gallate (EGCg) | Yes | High | High hydrophobicity due to galloyl group. tandfonline.com |
| Epicatechin (EC) | No | Low | Lower hydrophobicity (two -OH groups on B-ring). tandfonline.com |
| This compound (GC) | No | Very Low / Undetectable | Lowest hydrophobicity (three -OH groups on B-ring). tandfonline.comtandfonline.com |
Despite its low permeability, this compound has been shown to positively influence membrane integrity under certain conditions. In a study on cryopreserved ovine semen, the addition of this compound to the extender was found to protect the integrity of the sperm cell membrane. tandfonline.com
| Parameter | Effect of 25 µM this compound | Reference |
|---|---|---|
| Sperm Viability | Significantly improved | tandfonline.com |
| Acrosomal Integrity | Significantly improved | tandfonline.com |
| Premature Capacitation | Mitigated | tandfonline.com |
This protective effect is likely related to its antioxidant properties, which can mitigate membrane damage caused by oxidative stress during the freeze-thaw process. tandfonline.com However, other research has shown that the mechanical properties of membranes are not significantly altered by this compound. For instance, unlike galloylated catechins which markedly increase the bending stiffness of cancer cell membranes, catechins without the galloyl moiety, such as this compound, have no detectable influence on this biophysical parameter. researchgate.net
Application of In Vitro Cell Culture Systems
Cell culture systems serve as a fundamental platform for studying the effects of this compound at the cellular level. nih.gov They offer a simplified, reproducible environment to explore molecular mechanisms, cytotoxicity, and other biological activities. nih.gov The choice of model, from simple monolayers to complex organoids, depends on the specific research question, with a general trend towards systems that more accurately mimic in vivo conditions. mdpi.cominsphero.com
Traditional two-dimensional (2D) monolayer cultures, where cells grow on a flat plastic surface, have been widely used in initial studies of catechins. nih.gov These models are advantageous for their simplicity and suitability for high-throughput screening. insphero.com Research using Chinese hamster ovary (CHO) cells, a common 2D model for producing monoclonal antibodies, has investigated the effects of gallocatechin gallate (GCG). In these studies, GCG was found to have no detrimental effect on cell viability at certain concentrations and led to an increase in cell-specific productivity of IgG. mdpi.com
However, a critical aspect of studying catechins like this compound in cell culture is their stability. For instance, studies on epigallocatechin-3-gallate (EGCG) have shown it can be unstable in culture media, with a half-life of approximately 30 minutes. aacrjournals.org Under certain conditions, such as stabilization with superoxide (B77818) dismutase (SOD), EGCG can epimerize into its stereoisomer, gallocatechin-3-gallate (GCG). aacrjournals.org This highlights the importance of considering the chemical transformations of this compound and its derivatives within the experimental conditions of 2D culture systems.
Table 1: Effect of Gallocatechin Gallate (GCG) on CHO Cell Cultures
| GCG Concentration (µM) | Effect on Viable Cell Density (VCD) | Effect on IgG Production (Relative qP) | Source |
| 5 - 100 | Reduced final viable cell count | Resulted in a rise in cell-specific productivity | mdpi.com |
This table summarizes findings on the impact of GCG on Chinese hamster ovary (CHO) cells in 2D culture, indicating its potential to enhance specific protein production while modulating cell growth.
To bridge the gap between 2D cultures and in vivo environments, three-dimensional (3D) models such as spheroids and organoids are increasingly utilized. mdpi.cominsphero.com Spheroids are cellular aggregates that can mimic the cell-to-cell interactions and nutrient gradients of a small tumor, while organoids are more complex structures derived from stem cells that can replicate the architecture and function of an organ. nih.govupmbiomedicals.commdpi.com
These models offer a more physiologically relevant context, as the spatial organization of cells significantly impacts their behavior, including drug sensitivity. nih.govoncotarget.com Studies on various cancer cell lines have consistently shown that 3D cultures are more resistant to therapeutic agents compared to their 2D counterparts. oncotarget.com For example, research on the related compound EGCG in 3D models of neuroblastoma demonstrated that EGCG could compromise the growth of multicellular spheroids and reduce cell viability in a Matrigel matrix, effects that are more indicative of potential in vivo efficacy. researchgate.net Although direct studies extensively using this compound in 3D spheroid or organoid models are emerging, the established protocols and findings from other catechins provide a strong framework for future investigations into this compound's effects in these advanced systems. mdpi.comresearchgate.net The use of these models is crucial for better predicting the in vivo response to this compound. insphero.com
To simulate the complex interplay between different cell types within a tissue, co-culture systems are employed. These systems involve growing two or more distinct cell populations together, which is particularly relevant for studying the tumor microenvironment (TME), where cancer cells interact with stromal cells, endothelial cells, and immune cells. mdpi.comnih.gov
A key application of co-culture models in this compound research has been to study its bioavailability and transport across biological barriers. An in vitro bio-mimetic model using sequential co-cultures of Caco-2 (intestinal), HepG2 (liver), and human brain microvascular endothelial cells (HBMECs) was developed to evaluate the transport of gallocatechin gallate (GCG) from the gastrointestinal tract to the blood-brain barrier. researchgate.net The study found that GCG and its metabolites are capable of reaching the brain-mimicking barrier, suggesting its potential as a neuroprotective agent. researchgate.net Other co-culture studies involving EGCG have shown that it can inhibit tumor vascularization by affecting the interaction between neuroblastoma cells and human endothelial cells. nih.gov These models are critical for understanding how this compound might behave in a multicellular, interactive biological environment. mdpi.com
Table 2: Transport of Gallocatechin Gallate (GCG) Across a Sequential Co-culture Model
| Compound | Initial Concentration in GI Model | Final Concentration in BBB Model (µM) | Source |
| Gallocatechin Gallate (GCG) | Not specified | 18.95 ± 3.24 | researchgate.net |
| Catechin Gallate (CG) | Not specified | 5.11 ± 0.83 | researchgate.net |
This table presents the final concentrations of GCG and CG that successfully transported across an in vitro model simulating the gut-liver-brain axis, indicating their ability to cross biological barriers.
Immobilized enzyme reactors (IMERs) are advanced analytical tools used to study enzyme kinetics and screen for inhibitors in a dynamic, flow-through system. nih.govresearchgate.net In an IMER, an enzyme is physically confined or bound to a solid support material within a reactor. nih.gov A substrate solution is then passed through the reactor, and the resulting product is measured. researchgate.net This setup allows for the study of reaction rates, determination of kinetic constants like the Michaelis-Menten constant (Km), and evaluation of inhibitor potency (IC50). conicet.gov.ar
The main advantage of IMERs is that they allow for the easy separation of the enzyme from the product and can be operated continuously, making them suitable for high-throughput screening of potential drug candidates. nih.govunivr.it While specific studies detailing the use of IMERs for this compound are not prevalent, this technology is highly applicable. For instance, IMERs could be used to investigate the interaction of this compound with specific target enzymes, such as those involved in cancer progression or neurodegeneration. By immobilizing a target enzyme, researchers could rapidly screen this compound and its derivatives to characterize their inhibitory effects and reaction kinetics, providing valuable data on their mechanism of action. researchgate.netconicet.gov.ar
In Silico and Computational Modeling Approaches
In silico, or computational, methods are powerful tools for predicting the biological activities of chemical compounds and understanding their interactions with molecular targets. researchgate.netmdpi.com These approaches, which range from molecular docking to quantitative structure-activity relationship (QSAR) analysis, accelerate the drug discovery process by prioritizing compounds for further experimental testing. researchgate.netfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org By analyzing a dataset of molecules with known activities, a QSAR model can predict the activity of new, untested compounds based solely on their structural features. wikipedia.org
QSAR models have been specifically developed for gallocatechin derivatives to predict their inhibitory activity against P-glycoprotein (P-gp), a membrane protein that contributes to multidrug resistance in cancer cells. nih.gov In one such study, image-based QSAR models were created using the 2D chemical structures of epigallocatechin and gallocatechin derivatives. nih.gov Different computational approaches, including Principle Component Regression (PCR), Artificial Neural Network (ANN), and Support Vector Machine (SVM), were used to build the predictive models. The results indicated that the non-linear ANN model was the most accurate for predicting the P-gp inhibitory activity of these compounds. nih.gov Such models are valuable for designing new gallocatechin derivatives with enhanced therapeutic potential. nih.govmdpi.com
Table 3: Statistical Validation of QSAR Models for Predicting P-gp Inhibitory Activity of Gallocatechin Derivatives
| Model Type | R² (Test Set) | Root Mean Square Error (RMSE) | Concordance Correlation Coefficient (CCC) | Source |
| Artificial Neural Network (ANN) | 0.80 | - | - | nih.gov |
| Principle Component Regression (PCR) | Lower than ANN | - | - | nih.gov |
| Support Vector Machine (SVM) | Lower than ANN | - | - | nih.gov |
This table compares the predictive power of different QSAR models for gallocatechin derivatives. The R² value for the test set indicates the model's performance on external data, with the ANN model showing the strongest predictive capability.
Here is the English article focusing on the chemical compound "this compound."
In Vitro Research Models and Computational Methodologies in Gallocatechol Studies
Computational Approaches
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules like gallocatechol and their protein targets at an atomic level. mdpi.commdpi.com Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, providing insights into the specific amino acid residues involved in the interaction. mdpi.com MD simulations further investigate the physical movements of atoms and molecules over time, helping to determine the stability of the ligand-protein complex. thieme-connect.com
In silico studies have explored the interaction of this compound (and its stereoisomer, gallocatechin) with various enzymes. Molecular docking analysis identified this compound as a potential inhibitor of Human Glycolate Oxidase (hGOX) and Oxalate (B1200264) oxidase (OxO), two enzymes implicated in the formation of calcium oxalate crystals in the kidneys. thieme-connect.com In these docking experiments, this compound demonstrated favorable binding scores. The interactions with key residues in the active site of hGOX, such as HIS 260, ARG 263, and TRP 110, were highlighted as significant for its binding. thieme-connect.com Due to its promising docking score, this compound was selected for further analysis using MD simulations to confirm the stability of these predicted interactions. thieme-connect.com
Another computational study focused on the binding of this compound to the Fat Mass and Obesity-Associated (FTO) protein, a target for anti-obesity agents. japsonline.com The results showed that this compound had the best binding affinity among the tested catechins, with a value of -7.70 kCal/mol. japsonline.com The analysis revealed that specific amino acid residues were crucial for this interaction: Tyr-39 and Arg-52 were involved in hydrogen bonding, while Trp-42, Pro-47, and Ile-50 participated in hydrophobic interactions, providing a stable pocket for the compound. japsonline.com These findings suggest that this compound follows a similar biochemical pathway in inhibiting the FTO protein as the patented drug Orlistat (B1677487), as it docks in the same pocket. japsonline.com
The galloyl moiety, a key structural feature in many catechins, is often implicated in strong protein binding. mdpi.comnih.gov Computational analyses suggest that this group, through its hydroxyl moieties, frequently anchors the molecule into the cleft of proteins, which can explain the higher activity of galloylated catechins. mdpi.comnih.gov
The following table summarizes the findings from molecular docking studies involving this compound and its related compounds with specific protein targets.
Table 1: Molecular Docking Analysis of this compound with Protein Targets
| Compound | Target Protein | PDB ID | Docking/Binding Score | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Gallocatechin | Human Glycolate Oxidase (hGOX) | 2RDT | Good docking score (exact value not specified) | HIS 260, ARG 263, TRP 110 | thieme-connect.com |
| Gallocatechin | Oxalate oxidase (OxO) | 2ETE | Good docking score (exact value not specified) | Not specified | thieme-connect.com |
| Gallocatechin | Fat Mass and Obesity-Associated (FTO) Protein | Not specified | -7.70 kCal/mol | Tyr-39, Arg-52 (Hydrogen Bonds); Trp-42, Pro-47, Ile-50 (Hydrophobic Interactions) | japsonline.com |
Network pharmacology is an emerging discipline that combines systems biology, computational analysis, and pharmacology to investigate the complex interactions between drug molecules and multiple cellular targets. mdpi.comnih.gov This approach is particularly useful for understanding the mechanisms of action of natural compounds, which often exhibit polypharmacology (acting on multiple targets simultaneously). nih.govnih.gov By constructing and analyzing networks of drug-target-disease interactions, researchers can identify key proteins and pathways modulated by a compound, providing a holistic view of its therapeutic potential. nih.govfrontiersin.org
The application of network pharmacology to tea catechins, a group of compounds that includes this compound, has been used to explore their multi-target effects in conditions like hypertension and cancer. mdpi.comfrontiersin.org A study investigating the anti-hypertensive mechanisms of tea catechins used network pharmacology to build a "catechin-targets-hypertension" network. mdpi.com In this analysis, gallocatechin gallate (GCG), a derivative of this compound, was identified as one of the key active components with a high degree value, indicating its importance within the interaction network. mdpi.com The study predicted several core targets for these catechins, including Matrix Metalloproteinase-9 (MMP9), Hypoxia-inducible factor 1-alpha (HIF1A), and B-cell lymphoma 2 (BCL2). mdpi.com
Similarly, network pharmacology has been employed to systematically analyze the anticancer mechanisms of ingredients from Litchi, which contains various catechins. frontiersin.orgresearchgate.net This approach helps to identify the top ingredients and their primary molecular targets, such as BAX, BCL2, CASP3, and AKT1, revealing the complex interplay between multiple compounds and multiple biological pathways. frontiersin.orgresearchgate.net These studies exemplify how network pharmacology can untangle the complex mechanisms of natural products by mapping their interactions on a systemic level. nih.govfrontiersin.org Although specific network pharmacology studies focusing solely on this compound are not prevalent, the research on related catechins demonstrates the power of this methodology to uncover its potential multi-target actions.
Table 2: Representative Network Pharmacology Analysis of Tea Catechins
| Key Catechin (B1668976) Component | Predicted Core Protein Targets | Associated Disease/Process | Reference |
|---|---|---|---|
| Gallocatechin gallate (GCG) | MMP9, HIF1A, BCL2 | Hypertension | mdpi.com |
| Epigallocatechin gallate (EGCG) | MMP9, HIF1A, BCL2, AKT1, BAX, CASP3 | Hypertension, Cancer | mdpi.comfrontiersin.org |
| Catechin gallate (CG) | MMP9 | Hypertension | mdpi.com |
Future Directions and Emerging Research Avenues for Gallocatechol
Elucidation of Novel Gallocatechol Molecular Targets and Interaction Networks
While the antioxidant properties of this compound are well-recognized, the precise molecular targets through which it exerts its effects are not fully understood. Future research will likely focus on identifying novel protein and nucleic acid targets of this compound. Understanding these interactions is crucial for deciphering its mechanism of action in various physiological and pathological processes.
Current research on related catechins, such as epigallocatechin gallate (EGCG), has revealed a multitude of direct molecular interactors, including the 67-kDa laminin (B1169045) receptor (67LR), Pin1, TGFR-II, and metalloproteinases. Similar comprehensive studies are needed for this compound to map its unique interaction profile. The identification of specific binding partners will provide a more precise understanding of how this compound modulates cellular signaling pathways.
The construction of protein-protein interaction (PPI) networks associated with this compound is a critical next step. These networks can reveal the broader biological context of this compound's activity, illustrating how its interaction with a single target can propagate through a complex web of cellular processes. By integrating experimental data with computational modeling, researchers can predict and validate previously unknown connections, offering a systems-level view of this compound's influence on cellular function. This approach will be instrumental in identifying key nodes and pathways that are significantly perturbed by this compound, paving the way for targeted therapeutic strategies.
Development of Advanced Analytical Techniques for Complex Matrix Analysis
The accurate quantification of this compound and its metabolites in complex biological and food matrices presents a significant analytical challenge. The development of more sensitive and selective analytical methods is paramount for understanding its bioavailability, metabolism, and distribution in the body.
Current methods for catechin (B1668976) analysis, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), provide a solid foundation. However, future advancements should focus on enhancing detection limits, improving resolution from interfering compounds, and increasing throughput. Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) hold promise for achieving these goals. The development of novel extraction and sample preparation techniques, such as solid-phase microextraction (SPME) and fabric phase sorptive extraction (FPSE), could also improve the recovery of this compound from complex samples and minimize matrix effects.
A significant hurdle in analyzing this compound in biological fluids is the presence of numerous endogenous compounds that can interfere with the assay. Future research should focus on developing robust methods that can effectively separate this compound from these interfering substances. This may involve the use of more selective stationary phases in chromatography or the application of advanced sample cleanup protocols. Furthermore, the development of validated and standardized analytical methods will be crucial for ensuring the reproducibility and comparability of data across different laboratories.
Comprehensive Structure-Mechanism-Function Relationship Elucidation
Structure-activity relationship (SAR) studies on related flavanols have demonstrated the importance of the number and position of hydroxyl groups for their biological activities. For instance, in the case of epi-gallocatechin gallate (EGCG) analogs, a decrease in the number of hydroxyl groups in the B ring was found to reduce their potency as proteasome inhibitors. Similar detailed SAR studies are needed for this compound to pinpoint the key structural motifs responsible for its various effects. This knowledge can guide the synthesis of novel this compound derivatives with enhanced potency and selectivity.
Investigating the molecular mechanisms underlying the observed biological functions of this compound is a key research avenue. For example, while this compound is known to possess anti-inflammatory and antioxidant properties, the specific signaling pathways and molecular events it modulates to achieve these effects are not fully characterized. Future research should employ a combination of in vitro and in vivo models to dissect these mechanisms in detail. Understanding how this compound interacts with its molecular targets at a structural level will provide invaluable insights into its function and facilitate the rational design of more effective therapeutic agents.
Integration of this compound Research into Multi-Omics Studies (e.g., Metabolomics, Proteomics)
To gain a holistic understanding of the biological effects of this compound, it is crucial to integrate its study into multi-omics approaches. Metabolomics and proteomics, in particular, can provide a comprehensive snapshot of the cellular changes induced by this compound treatment.
Metabolomics studies can identify and quantify the small-molecule metabolites that are altered in response to this compound. This can reveal the metabolic pathways that are most significantly affected, providing insights into its mechanism of action. For example, metabolomic analysis of cells treated with the related compound EGCG has revealed alterations in glucose, amino acid, and glutathione (B108866) metabolism. Similar studies focused on this compound are needed to map its specific impact on the cellular metabolome.
Proteomics allows for the large-scale analysis of protein expression and post-translational modifications. By comparing the proteomes of this compound-treated and untreated cells, researchers can identify proteins whose expression levels or modification states are altered. This information can help to pinpoint the cellular pathways and processes that are modulated by this compound. For instance, proteomic analysis of the effects of EGCG on trophoblast cells revealed changes in signaling pathways related to EIF2, mTOR, and estrogen response. Integrating metabolomic and proteomic data can provide a more complete picture of the cellular response to this compound, linking changes in protein expression to alterations in metabolic pathways.
Rational Design of this compound-Inspired Research Probes and Tool Compounds
The development of chemical probes and tool compounds derived from the this compound scaffold is an emerging area of research with the potential to significantly advance our understanding of its biological functions. These rationally designed molecules can be used to identify and validate the molecular targets of this compound and to probe its mechanism of action in living systems.
Activity-based probes (ABPs) are a class of chemical tools that can be used to identify the enzymatic targets of a small molecule. The design of this compound-based ABPs could enable the discovery of novel enzyme targets and provide insights into their roles in this compound's biological effects. Fluorescently labeled this compound analogs can be synthesized to visualize the subcellular localization of the compound and its interactions with cellular components in real-time.
The synthesis of a focused library of this compound derivatives with systematic modifications to its chemical structure can be a powerful approach for structure-activity relationship studies. By screening these derivatives for their biological activity, researchers can identify the key structural features required for target engagement and functional effects. This information can then be used to design more potent and selective this compound-based tool compounds and potential therapeutic leads. The development of such tools will be instrumental in dissecting the complex biology of this compound and unlocking its full therapeutic potential.
Q & A
Q. What are the structural determinants of gallocatechol’s antioxidant activity, and how are they characterized?
this compound’s antioxidant capacity arises from its two this compound rings, which contain multiple hydroxyl groups capable of neutralizing free radicals via electron transfer and hydrogen donation. Structural validation employs nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Comparative studies with analogs (e.g., EGCG) highlight the necessity of the gallate ester and flavanol core for optimal activity .
Q. Which in vitro assays are optimal for assessing this compound’s bioactivity in cancer research?
Key assays include:
- MTT assay : Measures cell viability via mitochondrial reductase activity (48–72 hr incubation).
- Annexin V/PI staining : Quantifies apoptosis/necrosis ratios.
- ROS detection : Uses fluorescent probes (e.g., DCFH-DA) to monitor oxidative stress. Standardize concentrations (10–100 μM) and validate purity (>95% via HPLC) to minimize batch variability .
Q. How is this compound isolated from natural sources, and what purity thresholds are required for experimental reproducibility?
this compound is extracted from green tea (Camellia sinensis) using solvent partitioning (e.g., ethyl acetate) followed by column chromatography (Sephadex LH-20). Purity (>95%) is confirmed via reversed-phase HPLC with UV detection (280 nm). Reproducibility requires strict control of extraction parameters (temperature, solvent polarity) and avoidance of prolonged light exposure to prevent degradation .
Q. What structural differences distinguish this compound from epigallocatechin gallate (EGCG), and how do these impact functional studies?
this compound lacks the gallate ester moiety present in EGCG, reducing its lipid solubility and bioavailability. This structural difference diminishes receptor-binding affinity (e.g., cannabinoid receptors) but preserves radical scavenging capacity. Comparative studies using molecular docking simulations and in vitro binding assays (e.g., SPR) clarify these functional disparities .
Q. Which spectroscopic methods are critical for characterizing this compound’s stability under experimental conditions?
- UV-Vis spectroscopy : Monitors degradation via absorbance shifts (e.g., peak at 273 nm).
- Circular dichroism (CD) : Assesses conformational stability in buffered solutions.
- FTIR spectroscopy : Identifies oxidation by detecting carbonyl group formation. Pre-experimental stability tests (e.g., 24-hr incubation in PBS at 37°C) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported IC50 values across anticancer studies?
Discrepancies often stem from:
- Cell line variability : Use isogenic cell panels to control genetic backgrounds.
- Assay conditions : Standardize serum concentrations (e.g., 10% FBS vs. serum-free).
- Batch consistency : Implement QC protocols (HPLC, LC-MS) for compound verification. Meta-analyses using mixed-effects models can statistically adjust for inter-study heterogeneity .
Q. What experimental designs improve the translational relevance of in vivo neuroprotection studies involving this compound?
- Dosage optimization : Conduct pharmacokinetic studies (e.g., LC-MS/MS) to determine brain parenchyma concentrations.
- BBB permeability : Use transgenic rodent models (e.g., P-gp knockouts) to assess transport efficiency.
- Behavioral endpoints : Pair biochemical markers (e.g., SOD activity) with cognitive tests (Morris water maze). Nanoformulation (e.g., liposomal encapsulation) enhances bioavailability and reduces dosing frequency .
Q. What advanced nanoformulation strategies address this compound’s poor bioavailability, and how are these systems characterized?
- Liposomes : Use thin-film hydration with cholesterol to improve stability.
- Polymeric nanoparticles : Optimize PLGA ratios for controlled release. Characterization includes dynamic light scattering (DLS) for size distribution and transmission electron microscopy (TEM) for morphology. In vivo efficacy is validated via biodistribution studies using radiolabeled this compound .
Q. How can researchers differentiate this compound’s direct antioxidant effects from indirect signaling modulation in complex biological systems?
- Gene knockout models : Use Nrf2⁻/⁻ cells to isolate antioxidant response element (ARE)-independent activity.
- ROS scavenging assays : Compare effects in cell-free vs. cellular systems.
- Transcriptomic profiling : RNA-seq identifies pathways (e.g., MAPK, NF-κB) modulated post-treatment. Dual inhibition studies (e.g., catalase/PARP inhibitors) further clarify mechanistic contributions .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with high variability?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Bootstrap resampling : Estimates confidence intervals for EC50/IC50 values.
- ANCOVA : Adjusts for covariates (e.g., cell confluency, passage number).
Outlier detection (Grubbs’ test) and stratified analysis by experimental batch improve robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
